ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
The compound contains several functional groups including a sulfonyl group, a benzamido group, and a carboxylate group. It also contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the sulfonyl and benzamido groups, and the esterification of the carboxylic acid to form the ethyl ester .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the carboxylate group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl, benzamido, and carboxylate groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Synthesis of Thiophene Derivatives : Research on the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate outlines a method involving the cyclization of thioamide with 2-chloroacetoacetate, yielding products with structures confirmed by IR, 1H NMR, and MS spectra, which could be analogous to methods applicable to the target compound (Tang Li-jua, 2015).
Heterocyclic Enaminonitriles Reactions : The study of reactions involving 2-benzamido-4,5-dihydro-3-thiophene- and -3-furancarbonitriles with cyanomethylene compounds provides insights into the reactivity and potential for modification of thiophene derivatives, potentially guiding research on similar compounds (K. Yamagata, Y. Hashimoto, M. Yamazaki, 1994).
Antimicrobial Evaluation
- Antimicrobial Activity of Thiophene Derivatives : A study on the synthesis, characterisation, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates reveals the potential antimicrobial applications of thiophene derivatives, suggesting a possible research direction for the compound (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).
Receptor Binding Studies
- Receptor Binding Sites of Hypoglycemic Sulfonylureas : Investigation into the blood glucose level lowering activity of related compounds indicates the importance of specific functional groups for binding at insulin-releasing receptor sites, which may inform the biochemical or pharmacological research applications of the compound (G. R. Brown, A. Foubister, 1984).
Future Directions
Properties
IUPAC Name |
ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S2/c1-4-31-24(28)21-19-6-5-7-20(19)32-23(21)25-22(27)17-8-10-18(11-9-17)33(29,30)26-13-15(2)12-16(3)14-26/h8-11,15-16H,4-7,12-14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJJCUQEBXYEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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